Anticancer agent 51

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

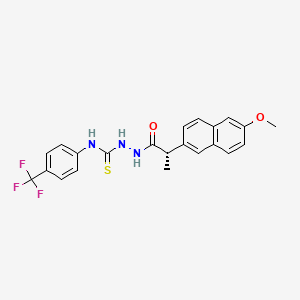

Molecular Formula |

C22H20F3N3O2S |

|---|---|

Molecular Weight |

447.5 g/mol |

IUPAC Name |

1-[[(2S)-2-(6-methoxynaphthalen-2-yl)propanoyl]amino]-3-[4-(trifluoromethyl)phenyl]thiourea |

InChI |

InChI=1S/C22H20F3N3O2S/c1-13(14-3-4-16-12-19(30-2)10-5-15(16)11-14)20(29)27-28-21(31)26-18-8-6-17(7-9-18)22(23,24)25/h3-13H,1-2H3,(H,27,29)(H2,26,28,31)/t13-/m0/s1 |

InChI Key |

DAUFGNVJEFCGLD-ZDUSSCGKSA-N |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)NNC(=S)NC3=CC=C(C=C3)C(F)(F)F |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)NNC(=S)NC3=CC=C(C=C3)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

MAZ51: A Technical Guide to VEGFR-3 Signaling Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of MAZ51, a potent inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) signaling pathway. This document details the mechanism of action of MAZ51, its effects on cellular processes, and methodologies for its investigation in preclinical research.

Core Concept: VEGFR-3 Signaling and its Inhibition by MAZ51

Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) is a receptor tyrosine kinase that plays a crucial role in lymphangiogenesis, the formation of lymphatic vessels.[1][2][3] The binding of its ligands, VEGF-C and VEGF-D, induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation triggers downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which regulate cell proliferation, migration, and survival.[4][5][6][7]

MAZ51 is an indolinone derivative that acts as a selective and ATP-competitive inhibitor of VEGFR-3.[8] It preferentially blocks the VEGF-C and VEGF-D-induced phosphorylation of VEGFR-3, thereby inhibiting the downstream signaling pathways.[2][3][8][9] This inhibition of VEGFR-3 signaling underlies the anti-lymphangiogenic and anti-tumor effects of MAZ51.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of MAZ51.

Table 1: In Vitro Efficacy of MAZ51 - IC50 Values

| Cell Line | Cell Type | IC50 (µM) | Reference |

| PC-3 | Human Prostate Cancer | 2.7 | [10][11] |

| DU145 | Human Prostate Cancer | 3.8 | [10] |

| LNCaP | Human Prostate Cancer | 6.0 | [10] |

| PrEC | Normal Human Prostate Epithelial Cells | 7.0 | [10] |

| VEGFR-3 (VEGF-C induced) | Recombinant | 1 | [3] |

Table 2: In Vivo Efficacy of MAZ51

| Cancer Model | Animal Model | MAZ51 Dosage | Treatment Duration | Outcome | Reference |

| PC-3 Xenograft | Mouse | 1 or 3 µM | 4 weeks | Attenuated tumor growth | [10] |

| Rat Mammary Carcinoma | Rat | Not specified | Not specified | Significantly inhibited tumor growth | [1] |

| MT450 Tumors | Not specified | 8 mg/kg (i.p. daily) | 15 days | Significantly suppressed tumor growth | [9] |

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the VEGFR-3 signaling pathway and the mechanism of inhibition by MAZ51.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of MAZ51.

Western Blotting for VEGFR-3 Phosphorylation

This protocol is for determining the effect of MAZ51 on VEGF-C-induced VEGFR-3 phosphorylation in a relevant cell line (e.g., PC-3).

Materials:

-

PC-3 cells

-

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

Serum-free RPMI-1640 medium

-

Recombinant human VEGF-C

-

MAZ51

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies: anti-phospho-VEGFR-3 (Tyr1230/1231), anti-VEGFR-3

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Cell Culture and Treatment:

-

Culture PC-3 cells in RPMI-1640 medium with 10% FBS.

-

Seed cells and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours in serum-free RPMI-1640.

-

Pre-treat cells with desired concentrations of MAZ51 (e.g., 3 µM) or vehicle (DMSO) for 4 hours.

-

Stimulate cells with VEGF-C (e.g., 50 ng/mL) for 15-30 minutes.

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer with inhibitors on ice for 30 minutes.

-

Scrape cells and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary anti-phospho-VEGFR-3 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize bands using an ECL detection reagent and an imaging system.

-

Strip the membrane and re-probe with an anti-total VEGFR-3 antibody for loading control.

-

Cell Proliferation Assay (WST-1 or MTT Assay)

This protocol measures the effect of MAZ51 on the proliferation of cancer cells.

Materials:

-

Cancer cell line (e.g., PC-3, DU145)

-

Complete growth medium

-

MAZ51

-

96-well plates

-

WST-1 or MTT reagent

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of MAZ51 in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the MAZ51 dilutions or vehicle control.

-

Incubate for the desired time period (e.g., 48 hours).

-

-

Quantification:

-

Add 10 µL of WST-1 or MTT reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

If using MTT, add 100 µL of solubilization solution and incubate overnight.

-

Measure the absorbance at the appropriate wavelength (450 nm for WST-1, 570 nm for MTT) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only).

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot a dose-response curve and determine the IC50 value.

-

Transwell Migration Assay

This assay assesses the effect of MAZ51 on VEGF-C-induced cell migration.

Materials:

-

Transwell inserts (8 µm pore size)

-

24-well plates

-

Cancer cell line (e.g., PC-3)

-

Serum-free medium

-

Medium with chemoattractant (e.g., 50 ng/mL VEGF-C)

-

MAZ51

-

Cotton swabs

-

Methanol

-

Crystal Violet staining solution

Procedure:

-

Cell Preparation:

-

Culture cells to 70-80% confluency.

-

Serum-starve cells for 4-6 hours.

-

Trypsinize and resuspend cells in serum-free medium at a density of 1 x 10^5 cells/mL.

-

-

Assay Setup:

-

Place Transwell inserts into the wells of a 24-well plate.

-

Add 600 µL of medium containing VEGF-C to the lower chamber.

-

In the upper chamber, add 100 µL of the cell suspension.

-

Add MAZ51 or vehicle control to both the upper and lower chambers at the desired concentration (e.g., 3 µM).

-

-

Incubation:

-

Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

-

Staining and Quantification:

-

Remove the Transwell inserts.

-

Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with Crystal Violet solution for 20 minutes.

-

Gently wash the inserts with water.

-

Allow the inserts to air dry.

-

Count the number of migrated cells in several random fields under a microscope.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a kinase inhibitor like MAZ51.

Conclusion

MAZ51 is a valuable research tool for investigating the role of VEGFR-3 signaling in lymphangiogenesis and cancer biology. Its selectivity for VEGFR-3 allows for targeted studies of this pathway. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to effectively utilize MAZ51 in their studies and to further explore the therapeutic potential of VEGFR-3 inhibition.

References

- 1. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]

- 2. In vivo xenograft tumor growth experiments [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. gilsoncn.com [gilsoncn.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dysregulation of Lymphatic Endothelial VEGFR3 Signaling in Disease [mdpi.com]

- 11. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

Technical Guide: Target Identification and Validation of Paclitaxel

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core principles and methodologies involved in the target identification and validation of the widely used anticancer agent, Paclitaxel.

Introduction

Paclitaxel (originally known as Taxol) is a potent antineoplastic agent first isolated from the bark of the Pacific yew tree, Taxus brevifolia.[1] Its journey from a natural product to a cornerstone of chemotherapy for ovarian, breast, lung, and other cancers is a landmark in drug development.[2][3][4][5] The elucidation of its molecular target and mechanism of action was critical to understanding its efficacy and has guided cancer therapy for decades. This document details the key experimental processes that led to the identification and validation of Paclitaxel's primary cellular target.

Target Identification: Pinpointing β-Tubulin

The primary molecular target of Paclitaxel is the β-tubulin subunit of microtubules.[1][2][6] Microtubules are dynamic cytoskeletal polymers essential for various cellular functions, most notably the formation of the mitotic spindle required for chromosome segregation during cell division.[1] The identification of tubulin as the binding partner of Paclitaxel was the result of meticulous biochemical and cell biology studies.

Early research demonstrated that Paclitaxel's cytotoxic effects were linked to its ability to block cells in the G2/M phase of the cell cycle.[3][6] Unlike other microtubule-disrupting agents of the time like colchicine and vinca alkaloids which cause microtubule depolymerization, Paclitaxel was found to have a unique mechanism: it promotes the assembly of tubulin into extremely stable, non-functional microtubules and protects them from disassembly.[6][7] This hyper-stabilization disrupts the delicate dynamic instability of microtubules, leading to mitotic arrest and ultimately, apoptosis (programmed cell death).[1][2][6]

Key Experimental Approaches

Initial target identification relied heavily on in vitro polymerization assays and competitive binding studies.

-

In Vitro Polymerization Assays: Researchers observed that Paclitaxel could induce the polymerization of purified tubulin into microtubules even in the absence of GTP, a critical component for normal assembly. Furthermore, these Paclitaxel-induced microtubules were resistant to depolymerization by cold temperatures or calcium, conditions that normally cause rapid disassembly.[7] This provided strong evidence that tubulin was the direct target.

-

Radiolabeled Binding Studies: Using radiolabeled Paclitaxel, researchers demonstrated saturable binding to microtubules, indicating a specific interaction with a finite number of binding sites. These studies confirmed a binding stoichiometry of approximately one molecule of Paclitaxel per tubulin dimer within the microtubule.[4]

-

Affinity Chromatography: A common approach for target identification involves immobilizing the drug on a solid support to "pull down" its binding partners from cell lysates. The captured proteins are then identified using techniques like mass spectrometry.

Quantitative Data: Binding Affinity

The interaction between Paclitaxel and tubulin is characterized by a high binding affinity. Quantitative measurements are crucial for understanding the drug-target relationship.

| Parameter | Value | Method | Reference |

| Cellular Ki | 22 nM | Competitive Binding (Flow Cytometry) | [8] |

| Binding Site | β-tubulin subunit (inner surface of microtubule) | Electron Crystallography, Mutagenesis | [1][4] |

Workflow for Target Identification

The logical workflow for identifying a drug target using affinity-based methods is depicted below.

Target Validation: Confirming Tubulin's Role

Identifying a binding partner is the first step; validating it as the therapeutically relevant target is the critical next phase. For Paclitaxel, validation came from multiple lines of evidence, primarily from studies of drug-resistant cancer cells.

Key Validation Strategies

-

Mutations in Tubulin Genes: The most compelling evidence for target validation comes from the analysis of resistant cell lines. Cells that develop resistance to Paclitaxel are often found to have mutations in the genes encoding β-tubulin.[9][10] These mutations can alter the drug's binding site, reducing its affinity and rendering the drug less effective.[10]

-

Overexpression of Tubulin Isotypes: Human cells express several different isotypes of β-tubulin. Overexpression of certain isotypes, such as class III β-tubulin (βIII-tubulin), has been correlated with clinical resistance to Paclitaxel.[10][11] These isotypes can have different dynamic properties or reduced affinity for the drug, counteracting its stabilizing effect.[11]

-

Correlation of Target Engagement with Cytotoxicity: The cytotoxic effects of Paclitaxel correlate directly with its ability to stabilize microtubules. The concentrations of Paclitaxel required to induce mitotic arrest and apoptosis are consistent with those needed to saturate the tubulin binding sites.

Quantitative Data: Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency. Comparing IC50 values in drug-sensitive parental cell lines versus drug-resistant lines (e.g., those with tubulin mutations) is a cornerstone of target validation.

| Cell Line | Type | Paclitaxel IC50 (24h exposure) | Paclitaxel IC50 (72h exposure) | Reference |

| Various Human Tumors | Mixed Panel | 2.5 - 7.5 nM | Not Specified | [12] |

| NSCLC Lines (Median) | Non-Small Cell Lung | 9.4 µM | 0.027 µM | [13] |

| SCLC Lines (Median) | Small Cell Lung | 25 µM | 5.0 µM | [13] |

| MDA-MB-231 | Triple-Negative Breast | Not Specified | 0.3 µM | [14] |

| MCF-7 | ER+ Breast | Not Specified | 3.5 µM | [14] |

| SK-BR-3 | HER2+ Breast | Not Specified | 4.0 µM | [14] |

| BT-474 | HER2+ Breast | Not Specified | 19 nM | [14] |

Note: IC50 values are highly dependent on experimental conditions, particularly the duration of drug exposure. Longer exposure times generally lead to lower IC50 values.[12][13]

Target Validation Logic

The logic for validating a target through the study of resistance mechanisms is a powerful tool in drug development.

Mechanism of Action & Signaling Pathway

Paclitaxel's binding to β-tubulin initiates a cascade of cellular events culminating in apoptosis.[3] This is not a simple, linear pathway but involves the activation of cellular stress responses and checkpoints.

-

Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit within the microtubule polymer, suppressing its dynamic instability.[2][6]

-

Mitotic Spindle Malfunction: The hyper-stabilized microtubules form abnormal mitotic spindles that cannot properly segregate chromosomes.[6]

-

Spindle Assembly Checkpoint (SAC) Activation: The cell's internal surveillance system, the SAC, detects the defective spindle and halts the cell cycle in the G2/M phase, preventing progression into anaphase.[1]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers apoptotic signaling pathways.[1] This can involve the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic pathways, including the c-Jun N-terminal kinase (JNK) stress-activated pathway.[2][5][6] Ultimately, this leads to the activation of caspases and programmed cell death.

Detailed Experimental Protocols

In Vitro Microtubule Polymerization Assay (Turbidimetric)

This assay measures microtubule assembly by monitoring the increase in light scattering (turbidity) as tubulin dimers polymerize into microtubules.

Materials:

-

Purified tubulin protein (>99% pure)

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA - "BRB80")

-

GTP solution (100 mM stock)

-

Paclitaxel stock solution (in DMSO)

-

Temperature-controlled spectrophotometer with a 96-well plate reader (340 nm)

Protocol:

-

Thaw tubulin, GTP, and polymerization buffer on ice.

-

Prepare the main reaction mix on ice. For a final volume of 100 µL, combine polymerization buffer, tubulin (to a final concentration of 1-2 mg/mL), and GTP (to a final concentration of 1 mM).

-

Aliquot the reaction mix into pre-chilled microplate wells.

-

Add Paclitaxel (or DMSO for control) to the desired final concentration. Mix gently by pipetting.

-

Immediately place the plate into the spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

-

Data Analysis: Plot absorbance vs. time. Paclitaxel-treated samples should show a faster rate of polymerization and a higher final plateau compared to the DMSO control.[15][16]

Immunofluorescence Staining of Microtubules

This method allows for the direct visualization of the microtubule network within cells.

Materials:

-

Cells cultured on glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixative: Ice-cold methanol or 4% paraformaldehyde in PBS

-

Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS (if using paraformaldehyde)

-

Blocking Buffer: 1-3% Bovine Serum Albumin (BSA) in PBS

-

Primary Antibody: Mouse or rabbit anti-α-tubulin or anti-β-tubulin antibody

-

Secondary Antibody: Fluorophore-conjugated anti-mouse or anti-rabbit IgG (e.g., Alexa Fluor 488)

-

Nuclear Stain: DAPI or Hoechst 33342

-

Mounting Medium

Protocol:

-

Treat cells on coverslips with desired concentrations of Paclitaxel for the appropriate duration.

-

Gently wash the cells 2-3 times with pre-warmed (37°C) PBS to remove media.[17]

-

Fixation:

-

Methanol: Add ice-cold methanol and incubate for 5-10 minutes at -20°C.[18]

-

Paraformaldehyde: Add 4% paraformaldehyde and incubate for 10 minutes at room temperature. Follow with permeabilization step.

-

-

Wash cells 3 times with PBS.

-

(If using PFA) Permeabilization: Incubate with Permeabilization Buffer for 10-15 minutes. Wash 3 times with PBS.

-

Blocking: Incubate with Blocking Buffer for 45-60 minutes at room temperature to reduce non-specific antibody binding.[18][19]

-

Primary Antibody: Dilute the primary anti-tubulin antibody in Blocking Buffer. Remove blocking solution and add the primary antibody solution. Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Wash cells 3-4 times with PBS.

-

Secondary Antibody & Nuclear Stain: Dilute the fluorescent secondary antibody and DAPI/Hoechst in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.[19]

-

Wash cells 4 times with PBS, protected from light.

-

Mounting: Mount the coverslip onto a microscope slide using a drop of mounting medium.

-

Imaging: Visualize using a fluorescence microscope. Paclitaxel-treated cells will exhibit dense bundles of microtubules, particularly around the nucleus, compared to the fine, web-like network in control cells.[20]

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This flow cytometry-based method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Materials:

-

Cultured cells (treated and untreated)

-

PBS

-

Fixative: Ice-cold 70% ethanol

-

Propidium Iodide (PI) Staining Solution (containing PI and RNase A)

Protocol:

-

Harvest cells (including both adherent and floating cells) and pellet by centrifugation.

-

Wash the cell pellet once with cold PBS and centrifuge again.

-

Fixation: Resuspend the pellet in 1 mL of cold PBS. While gently vortexing, add 3-4 mL of ice-cold 70% ethanol dropwise to prevent clumping.

-

Incubate cells for at least 30 minutes at 4°C (or store at -20°C for longer periods).[21]

-

Pellet the fixed cells by centrifugation. Carefully decant the ethanol.

-

Wash the cells twice with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in the PI/RNase A staining solution. The RNase A is crucial for degrading RNA, ensuring that PI only stains DNA.[21]

-

Incubate for 15-30 minutes at room temperature, protected from light.

-

Analysis: Analyze the samples on a flow cytometer.

-

Data Analysis: The DNA content is measured by the fluorescence intensity of PI. A histogram of cell count vs. fluorescence intensity will show distinct peaks. The first peak (2N DNA content) represents cells in G1, and the second, larger peak (4N DNA content) represents cells in G2 and M phases. Cells in S phase will have intermediate DNA content. Paclitaxel treatment will cause a significant accumulation of cells in the G2/M peak.[22][23]

References

- 1. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. droracle.ai [droracle.ai]

- 7. molbiolcell.org [molbiolcell.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. oncotarget.com [oncotarget.com]

- 12. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Tubulin and microtubule based assays, compound screening, drug screening, pre-clinical drug screen for tubulin inhibitors and microtubule inhibitors. [cytoskeleton.com]

- 17. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]

- 18. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 20. A novel immunofluorescence method to visualize microtubules in the antiparallel overlaps of microtubule-plus ends in the anaphase and telophase midzone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]

- 22. m.youtube.com [m.youtube.com]

- 23. scribd.com [scribd.com]

Technical Guide: Anticancer Activity Screening of Compounds Designated "3d"

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The designation "Compound 3d" is not a unique identifier and has been used in the scientific literature to refer to several distinct chemical entities. This guide provides an in-depth overview of the anticancer activity screening for three separate compounds, each referred to as "Compound 3d" in its respective cited publication.

Pyridone-Annelated Isoindigo Compound 3d

(E)-1-(5'-Bromo-2'-oxoindolin-3'-ylidene)-6-ethyl-2,3,6,9-tetrahydro-2,9-dioxo-1H-pyrrolo[3,2-f]quinoline-8-carboxylic acid

This compound is a substituted pyridone-annelated isoindigo that has demonstrated significant and selective antiproliferative activities against various human cancer cell lines.[1]

Quantitative Data: Antiproliferative Activity

The antiproliferative activity of this Compound 3d was evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentrations (IC50) were determined after different incubation periods.

| Cell Line | Incubation Time | IC50 (µM)[1][2] |

| K562 (Chronic Myelogenous Leukemia) | 24 h | 19.06 ± 1.80 |

| 48 h | 8.66 ± 0.81 | |

| 72 h | 6.92 ± 0.84 |

Mechanism of Action: Apoptosis Induction

Studies have shown that this pyridone-annelated isoindigo Compound 3d induces apoptosis in K562 cells in a dose-dependent manner.[1] The pro-apoptotic effect contributes to its overall anticancer activity. Further investigations into the specific molecular mechanisms of apoptosis induction have been carried out on similar isoindigo derivatives, suggesting the involvement of both caspase-dependent and independent pathways, generation of reactive oxygen species (ROS), and mitochondrial dysfunction.[3]

Experimental Protocols

A mixture of 5-bromooxindole and 6-ethyl-1,2,9-trioxopyrrolo[3,2-f]quinoline-8-carboxylic acid is refluxed in glacial acetic acid. The resulting precipitate is then filtered, washed, and dried to yield the final compound.[1]

-

Cell Seeding: Cancer cells (e.g., K562) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of Compound 3d (typically ranging from 0.0 to 30.0 µM) for specified time periods (24, 48, 72 hours).[2][4]

-

MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[5]

-

Cell Treatment: K562 cells are treated with varying concentrations of Compound 3d for a specified time (e.g., 24 hours).[1]

-

Cell Harvesting and Staining: The cells are harvested, washed, and then stained with FITC-conjugated Annexin V and 7-AAD according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.[1]

Visualizations

Caption: Workflow for the synthesis and anticancer screening of pyridone-annelated isoindigo Compound 3d.

Iodinated 4-(3H)-Quinazolinone Compound 3d

6-iodo-2-methyl-3-((3,4-dichlorophenyl)methyl)quinazolin-4(3H)-one

This compound is a novel 6-iodo-2-methylquinazolin-4-(3H)-one derivative that has demonstrated notable cytotoxic activity against specific human cancer cell lines.[6][7]

Quantitative Data: Cytotoxic Activity

The in vitro cytotoxic activity of this Compound 3d was evaluated against a panel of human cancer cell lines.

| Cell Line | IC50 (µM)[6][7] |

| HeLa (Cervical Cancer) | 10 |

| HL60 (Promyelocytic Leukemia) | > 100 |

| U937 (Histiocytic Lymphoma) | > 100 |

| T98G (Glioblastoma) | > 100 |

| MCF-7 (Breast Cancer) | > 100 |

Proposed Mechanism of Action: DHFR Inhibition

Molecular docking studies suggest that this quinazolinone Compound 3d may exert its anticancer effect through the inhibition of dihydrofolate reductase (DHFR).[7] The docking results indicated a good correlation between the experimental activity and the calculated binding affinity for DHFR.[7]

Experimental Protocols

The synthesis is a multi-step process that begins with the iodination of anthranilic acid to form 5-iodoanthranilic acid. This intermediate is then reacted with acetic anhydride, followed by a reaction with the appropriate amine in the presence of a dehydrating agent like phosphorus trichloride to yield the final quinazolinone derivative.[8]

The cytotoxic activity is typically evaluated using a colorimetric assay such as the MTT assay, as described in section 1.3.2. The assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Computational molecular docking studies are performed to predict the binding affinity and interaction between Compound 3d and its putative target, DHFR. This provides insights into the potential mechanism of action at a molecular level.

Visualizations

Caption: Proposed mechanism of action for quinazolinone Compound 3d via DHFR inhibition.

Cinnamaldehyde-Based Chalcone Compound 3d

This designation appears within a series of synthesized cinnamaldehyde-based chalcone derivatives (3a-k). While the specific anticancer data for a "Compound 3d" from this series is not explicitly detailed in the initial search results, a closely related compound, 3e , was identified as the most potent in the series against colon cancer cells.[9][10] For the purpose of this guide, we will focus on the general experimental approach for this class of compounds and the findings related to the most active analog, 3e.

Quantitative Data: Cytotoxic Activity of Compound 3e

The cytotoxic effects of the cinnamaldehyde-based chalcone derivatives were evaluated against the Caco-2 human colon cancer cell line.

| Compound | Cell Line | IC50 (µM)[9] |

| 3e | Caco-2 (Colon Cancer) | 32.19 ± 3.9 |

| 5-Fluorouracil (Reference Drug) | Caco-2 (Colon Cancer) | 33.12 ± 1.45 |

Compound 3e also demonstrated a favorable safety profile, showing no detrimental effects on healthy human lung cells (wi38 cells).[10]

Mechanism of Action: Apoptosis Induction (Compound 3e)

Compound 3e was found to induce a significant increase in both early and late apoptotic Caco-2 cells.[10] Further analysis indicated that it activates Caspase-3 via an intrinsic apoptotic pathway.[6]

Experimental Protocols

These chalcone derivatives are synthesized through a Claisen-Schmidt condensation reaction between cinnamaldehyde and a substituted acetophenone in the presence of a base, such as sodium hydroxide, in an alcoholic solvent.[11]

The protocol is similar to that described in section 1.3.2. Caco-2 cells are treated with increasing concentrations of the chalcone derivatives for a specified period (e.g., 24 hours), followed by MTT addition, formazan solubilization, and absorbance reading to determine cell viability and IC50 values.[9]

To confirm apoptosis, Caco-2 cells are treated with the IC50 concentration of the compound. The cells are then stained with Annexin V and Propidium Iodide (PI) and analyzed by flow cytometry to quantify the percentage of apoptotic cells.[10]

Visualizations

Caption: Apoptotic signaling pathway induced by chalcone Compound 3e in Caco-2 cells.

References

- 1. Synthesis and Biological Evaluation of New Pyridone-Annelated Isoindigos as Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The pyridone-annelated isoindigo (5'-Cl) induces apoptosis, dysregulation of mitochondria and formation of ROS in leukemic HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Induction of K562 Cell Apoptosis by As4S4 via Down-Regulating miR181 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

Whitepaper: Discovery and Preclinical Evaluation of the Novel Anticancer Compound B02, a RAD51 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cancer remains a formidable challenge in global health, necessitating the continuous development of novel therapeutic agents that can selectively target tumor cells while minimizing damage to healthy tissues. One promising strategy is the inhibition of DNA damage repair (DDR) pathways, which are often upregulated in cancer cells to cope with increased replicative stress and to resist genotoxic therapies. This whitepaper provides a comprehensive technical overview of the discovery and preclinical evaluation of B02, a first-in-class small molecule inhibitor of RAD51. RAD51 is a recombinase that plays a pivotal role in the homologous recombination (HR) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs). The overexpression of RAD51 is a common feature in various cancers and is associated with therapeutic resistance and poor prognosis. B02 represents a significant advancement in targeting this critical node in the cancer cell's survival machinery.

Introduction to RAD51 and Homologous Recombination

The integrity of the genome is constantly threatened by endogenous and exogenous sources of DNA damage. DNA double-strand breaks are among the most cytotoxic lesions. Homologous recombination is a high-fidelity repair pathway essential for maintaining genomic stability. The central catalyst of this pathway is the RAD51 protein.[1][2] The process begins with the resection of the DSB to create 3' single-stranded DNA (ssDNA) overhangs, which are initially coated by Replication Protein A (RPA).[3] Subsequently, with the help of mediators like BRCA2, RAD51 is loaded onto these ssDNA tails, displacing RPA to form a nucleoprotein filament.[3][4] This filament then performs a homology search and invades a homologous DNA template, such as a sister chromatid, to prime DNA synthesis and accurately restore the broken sequence.[5][6][7] Due to their high proliferation rates and defective cell cycle checkpoints, many cancer cells become heavily reliant on RAD51-mediated HR for survival.[1]

Discovery of B02 as a Specific RAD51 Inhibitor

B02, with the chemical name (E)-3-benzyl-2-(2-(pyridin-3-yl) vinyl) quinazolin-4(3H)-one, was identified through a high-throughput screening of small molecule libraries aimed at discovering specific inhibitors of the human RAD51 protein.[1] The primary screening assay measured the DNA strand exchange activity of RAD51. B02 was found to specifically inhibit human RAD51 with high selectivity over its E. coli homolog, RecA.[8][9][10][11]

Quantitative Data Summary

The preclinical efficacy of B02 has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of B02

| Target/Assay | IC50 Value | Cell Line/System | Reference |

| Human RAD51 Recombinase Activity | 27.4 µM | FRET-based DNA strand exchange assay | [8][9][12] |

| Homologous Recombination (HR) | 17.7 ± 3.9 µM | U-2 OS IndDR-GFP Assay | [4] |

| E. coli RecA Recombinase Activity | >250 µM | FRET-based DNA strand exchange assay | [8][11] |

Table 2: Cytotoxicity of B02 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Assay | Reference |

| BT-549 | Breast Cancer | 35.4 µM | MTS Assay (120 hrs) | [8] |

| HCC1937 | Breast Cancer | 89.1 µM | MTS Assay (120 hrs) | [8] |

Table 3: In Vivo Antitumor Efficacy of B02 in Combination with Cisplatin

| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Mouse Model | Reference |

| B02 Alone | 50 mg/kg | 0% | MDA-MB-231 Xenograft | [8][13] |

| Cisplatin Alone | 4 mg/kg | 33% | MDA-MB-231 Xenograft | [8][13] |

| B02 + Cisplatin | 50 mg/kg + 4 mg/kg | 66% | MDA-MB-231 Xenograft | [8][13] |

Mechanism of Action

B02 exerts its anticancer effects by directly inhibiting the function of RAD51. Mechanistic studies have shown that B02 disrupts the binding of RAD51 to DNA, which is a critical step for the formation of the nucleoprotein filament and subsequent homologous recombination.[1][12] This inhibition of the HR repair pathway leads to the accumulation of unrepaired DNA double-strand breaks, particularly when cancer cells are challenged with DNA damaging agents. The resulting genomic instability triggers cell cycle arrest and apoptosis.

Signaling Pathway Diagram

The following diagram illustrates the Homologous Recombination pathway and the point of inhibition by B02.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the core experimental protocols used in the evaluation of B02.

Cell Viability (MTS/WST-1) Assay

This assay quantifies the cytotoxic or cytostatic effects of a compound on cancer cells.

-

Cell Seeding : Seed cancer cells (e.g., MDA-MB-231) in 96-well plates at a density of approximately 8,000 cells/well and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with a serial dilution of B02 (and/or a co-treatment like cisplatin) for a specified duration (e.g., 72-120 hours).[9][10]

-

Reagent Addition : Add MTS or WST-1 reagent to each well (typically 1:10 ratio) and incubate at 37°C for 2-4 hours.[9][10]

-

Data Acquisition : Measure the absorbance of the formazan product at 450 nm using a microplate reader.

-

Analysis : Calculate the relative cell viability as a percentage of the vehicle-treated control and determine IC50 values using non-linear regression analysis.

RAD51 Foci Formation Assay

This immunofluorescence-based assay visualizes the recruitment of RAD51 to sites of DNA damage, a key step in HR.

-

Cell Culture : Grow cells (e.g., MDA-MB-231, HeLa) on glass coverslips.

-

Treatment : Pre-treat cells with B02 (e.g., 10-50 µM) for 1 hour, followed by treatment with a DNA damaging agent (e.g., 32 µM cisplatin or 25 µM etoposide) to induce DSBs.[1][14]

-

Fixation and Permeabilization : Fix the cells with 4% paraformaldehyde, then permeabilize with a detergent solution (e.g., 0.5% Triton X-100).

-

Immunostaining : Block with a suitable blocking buffer, then incubate with a primary antibody against RAD51. Follow with a fluorescently-labeled secondary antibody. Counterstain nuclei with DAPI.[15]

-

Imaging and Quantification : Visualize the cells using a fluorescence microscope. Count the number of RAD51 foci per nucleus in at least 50 cells per condition.[1][15]

Mouse Xenograft Tumor Model

This in vivo model assesses the antitumor efficacy of B02 in a living organism.

-

Cell Implantation : Subcutaneously inject human cancer cells (e.g., 1.0 x 10^6 MDA-MB-231) into the flanks of immunocompromised mice (e.g., NCR nude or NSG mice).[1][16]

-

Tumor Growth and Randomization : Allow tumors to grow to a palpable size (e.g., 100-120 mm³). Randomize mice into treatment groups (e.g., Vehicle, B02 alone, Cisplatin alone, B02 + Cisplatin).

-

Drug Administration : Prepare B02 in a vehicle such as Cremophor/DMSO/Saline (1:1:3).[13][16] Administer drugs via intraperitoneal (I.P.) injection on a defined schedule (e.g., every 2-3 days for four treatments).[13][16] A typical dose is 50 mg/kg for B02 and 4 mg/kg for cisplatin.[8][13]

-

Monitoring : Monitor tumor volume using caliper measurements and animal well-being (body weight) regularly.

-

Endpoint Analysis : At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for RAD51 foci).[1][17]

Experimental Workflow Diagrams

References

- 1. A Small Molecule Inhibitor of Human RAD51 Potentiates Breast Cancer Cell Killing by Therapeutic Agents in Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RAD51 - Wikipedia [en.wikipedia.org]

- 3. RAD51 Gene Family Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. selleck.co.jp [selleck.co.jp]

- 11. B02 | DNA, RNA and Protein Synthesis Inhibitors: R&D Systems [rndsystems.com]

- 12. caymanchem.com [caymanchem.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. Validation of RAD51 inhibition by B02. [plos.figshare.com]

- 15. A Small Molecule Inhibitor of Human RAD51 Potentiates Breast Cancer Cell Killing by Therapeutic Agents in Mouse Xenografts | PLOS One [journals.plos.org]

- 16. Xenograft mice experiment [bio-protocol.org]

- 17. researchgate.net [researchgate.net]

MAZ51: A Technical Guide to its Effects on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAZ51 is a potent and selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1] Initially investigated for its anti-angiogenic and anti-lymphangiogenic properties, emerging evidence suggests that MAZ51's therapeutic potential extends to the broader tumor microenvironment (TME). This technical guide provides an in-depth analysis of the known effects of MAZ51 on the TME, consolidating quantitative data, detailing experimental methodologies, and visualizing key signaling pathways and workflows.

The TME is a complex and dynamic ecosystem comprising cancer cells, stromal cells, immune cells, and the extracellular matrix (ECM). This intricate network plays a pivotal role in tumor progression, metastasis, and response to therapy. MAZ51, by targeting a key signaling node in the TME, has the potential to modulate this landscape and enhance anti-tumor responses.

Core Mechanism of Action: VEGFR-3 Inhibition

MAZ51 functions as a selective inhibitor of VEGFR-3, a receptor tyrosine kinase primarily expressed on lymphatic endothelial cells and some tumor cells.[1] Its activation by ligands such as VEGF-C and VEGF-D promotes lymphangiogenesis, a process implicated in tumor metastasis. MAZ51 competitively binds to the ATP-binding site of the VEGFR-3 kinase domain, inhibiting its autophosphorylation and downstream signaling cascades.[1]

Effects on the Tumor Microenvironment

The impact of MAZ51 on the TME can be categorized into its effects on the vascular and lymphatic networks, and its emerging role in modulating the immune landscape.

Anti-Angiogenic and Anti-Lymphangiogenic Effects

By inhibiting VEGFR-3, MAZ51 directly curtails the formation of new lymphatic vessels, a critical route for tumor cell dissemination to lymph nodes and distant organs.[2] Furthermore, while its primary target is VEGFR-3, some studies suggest it may also indirectly affect angiogenesis.

Modulation of the Immune Microenvironment

Recent preclinical evidence suggests that MAZ51 can alter the immune composition of the TME, shifting it towards a more anti-tumor phenotype.

-

Enhanced T-cell and Dendritic Cell Recruitment: A study using a VEGFR-3 antagonist, MAZ51, in a murine mammary tumor model demonstrated enhanced recruitment of T-cells and dendritic cells into the tumor.[3] This suggests that by modulating the tumor's vascular and lymphatic architecture, MAZ51 may facilitate the infiltration of key anti-tumor immune cells.

-

Restoration of Natural Killer (NK) Cell Activity: There is evidence to suggest that MAZ51 can restore the expression of interferon-gamma (IFN-γ) in natural killer (NK) cells.[4] IFN-γ is a critical cytokine for anti-tumor immunity, promoting the activation of various immune cells and increasing the expression of MHC class I on tumor cells, making them more susceptible to cytotoxic T-lymphocyte-mediated killing.

The precise mechanisms by which MAZ51 influences these immune cell populations are still under investigation. It is hypothesized that the normalization of the tumor vasculature and lymphatic system may reduce interstitial fluid pressure and improve the delivery of immune cells to the tumor core.

Quantitative Data on MAZ51's Effects

The following tables summarize the available quantitative data from preclinical studies investigating the effects of MAZ51.

Table 1: In Vitro Efficacy of MAZ51

| Cell Line | Cancer Type | Parameter | Value | Reference |

| PC-3 | Prostate Cancer | IC50 (Proliferation) | 2.7 µM | [5] |

Table 2: In Vivo Efficacy of MAZ51 in a Xenograft Mouse Model (PC-3 Cells)

| Treatment Group | Dose | Tumor Volume Reduction (vs. Vehicle) | Tumor Weight Reduction (vs. Vehicle) | Reference |

| MAZ51 | 1 µM (subcutaneous, daily) | Concentration-dependent reduction | Concentration-dependent reduction | [5] |

| MAZ51 | 3 µM (subcutaneous, daily) | Significant reduction | Significant reduction | [5] |

Signaling Pathways Modulated by MAZ51

MAZ51 primarily exerts its effects through the inhibition of the VEGFR-3 signaling pathway. However, in some cellular contexts, it has been shown to influence other signaling cascades.

VEGF-C/VEGFR-3 Signaling Pathway

The canonical pathway inhibited by MAZ51 is the VEGF-C/VEGFR-3 axis. Upon binding of VEGF-C, VEGFR-3 dimerizes and autophosphorylates, initiating downstream signaling through pathways such as PI3K/Akt and MAPK/ERK, which promote cell proliferation, survival, and migration. MAZ51 blocks the initial autophosphorylation step.

Akt/GSK3β and RhoA Signaling in Glioma Cells

Interestingly, in glioma cells, MAZ51 has been shown to induce cell rounding and G2/M cell cycle arrest through the phosphorylation of Akt/GSK3β and activation of RhoA, independent of VEGFR-3 phosphorylation inhibition.[6] This suggests context-dependent, off-target effects that may contribute to its anti-tumor activity.

Experimental Protocols

This section outlines the key experimental methodologies cited in the literature for studying the effects of MAZ51.

In Vitro Cell Proliferation Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of MAZ51 on cancer cell proliferation.

-

Method:

-

Seed cancer cells (e.g., PC-3) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of MAZ51 for a specified period (e.g., 48 hours).

-

Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue.

-

Measure the absorbance or fluorescence and calculate the IC50 value using appropriate software.[5]

-

Western Blotting for Signaling Pathway Analysis

-

Objective: To analyze the effect of MAZ51 on the phosphorylation status of key signaling proteins.

-

Method:

-

Treat cultured cancer cells with MAZ51 at various concentrations and time points.

-

Lyse the cells and quantify protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., VEGFR-3, Akt).

-

Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.[5]

-

In Vivo Xenograft Mouse Model

-

Objective: To evaluate the anti-tumor efficacy of MAZ51 in a living organism.

-

Method:

-

Subcutaneously inject a suspension of human cancer cells (e.g., PC-3) into the flank of immunodeficient mice (e.g., nude mice).

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer MAZ51 (e.g., 1 or 3 µM, subcutaneous injection around the tumor) or vehicle control daily.

-

Measure tumor volume regularly using calipers.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).[5]

-

Experimental Workflow for TME Analysis

Discussion and Future Directions

The available evidence strongly supports the role of MAZ51 as a direct inhibitor of tumor growth and lymphangiogenesis through its action on VEGFR-3. Furthermore, the emerging data on its ability to modulate the immune microenvironment, particularly by enhancing the infiltration of T-cells and dendritic cells and restoring NK cell function, opens up exciting new avenues for its therapeutic application.

However, a comprehensive understanding of MAZ51's impact on the TME is still evolving. Key areas for future research include:

-

Direct Effects on Immune Cells: Investigating whether MAZ51 directly interacts with and modulates the function of various immune cell populations, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), which are known to express VEGFRs.

-

Impact on Cancer-Associated Fibroblasts (CAFs): Elucidating the effect of MAZ51 on CAF activation, function, and their contribution to the desmoplastic stroma, which can act as a barrier to immune cell infiltration.

-

Combination Therapies: Exploring the synergistic potential of MAZ51 with immune checkpoint inhibitors. By remodeling the TME to be more "immune-hot," MAZ51 could enhance the efficacy of therapies that rely on a pre-existing anti-tumor immune response.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MAZ51, an indolinone that inhibits endothelial cell and tumor cell growth in vitro, suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. MAZ51 Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Indolinone MAZ51 Induces Cell Rounding and G2/M Cell Cycle Arrest in Glioma Cells without the Inhibition of VEGFR-3 Phosphorylation: Involvement of the RhoA and Akt/GSK3β Signaling Pathways | PLOS One [journals.plos.org]

In-Depth Technical Guide: Phenazine-1-Carboxamide Derivative as a Potent Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a promising anticancer agent, N-[2-(dimethylamino)ethyl]-9-methoxyphenazine-1-carboxamide, identified as a highly active compound within the phenazine-1-carboxamide class. This document details its chemical structure, a proven synthetic route, quantitative anticancer activity, and the proposed mechanism of action, including relevant signaling pathways and experimental protocols.

Core Compound: N-[2-(dimethylamino)ethyl]-9-methoxyphenazine-1-carboxamide

This compound is a member of a series of substituted N-[2-(dimethylamino)ethyl]phenazine-1-carboxamides investigated as electron-deficient DNA-intercalating ligands for antitumor therapy.[1] The strategic placement of substituents on the phenazine ring has been shown to significantly influence cytotoxic activity, with 9-substituted compounds demonstrating the highest potency.[1]

Chemical Structure

The chemical structure of the core compound is presented below:

IUPAC Name: N-[2-(dimethylamino)ethyl]-9-methoxyphenazine-1-carboxamide

Molecular Formula: C₁₈H₂₀N₄O₂

![Chemical Structure of N-[2-(dimethylamino)ethyl]-9-methoxyphenazine-1-carboxamide](https://i.imgur.com/example.png)

Synthesis and Experimental Protocols

The synthesis of N-[2-(dimethylamino)ethyl]-9-methoxyphenazine-1-carboxamide and its analogues involves a multi-step process culminating in the amidation of a phenazine-1-carboxylic acid intermediate.[1]

Synthesis of 9-Methoxyphenazine-1-carboxylic Acid

A key step in the synthesis is the fluorine-directed ring closure of N-phenyl-3-nitroanthranilic acids to unequivocally form the desired phenazine-1-carboxylic acids.[1]

Experimental Protocol:

-

Preparation of the Intermediate: The synthesis begins with the appropriate substituted anilines and 2-bromo-3-nitrobenzoic acid.

-

Ullmann Condensation: The substituted aniline is reacted with 2-bromo-3-nitrobenzoic acid in the presence of a copper catalyst and a base (e.g., potassium carbonate) in a suitable solvent like dimethylformamide (DMF) to yield the corresponding N-phenyl-3-nitroanthranilic acid.

-

Reductive Cyclization: The nitro group of the N-phenyl-3-nitroanthranilic acid is reduced, typically using a reducing agent like sodium dithionite (Na₂S₂O₄) or through catalytic hydrogenation. This is followed by spontaneous or acid-catalyzed cyclization to form the phenazine ring system.

-

Purification: The resulting phenazine-1-carboxylic acid is purified by recrystallization or column chromatography.

Final Amidation Step

Experimental Protocol:

-

Activation of the Carboxylic Acid: The 9-methoxyphenazine-1-carboxylic acid is converted to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an activated ester.

-

Amide Coupling: The activated carboxylic acid is then reacted with N,N-dimethylethylenediamine in an inert solvent (e.g., dichloromethane or tetrahydrofuran), often in the presence of a base (e.g., triethylamine) to neutralize the acid byproduct.

-

Purification: The final product, N-[2-(dimethylamino)ethyl]-9-methoxyphenazine-1-carboxamide, is purified using techniques such as column chromatography and/or recrystallization to yield the desired compound.

In Vitro and In Vivo Anticancer Activity

The phenazine-1-carboxamide series has been evaluated against various cancer models, with the 9-methoxy derivative showing exceptional activity, particularly against solid tumors.[1]

Quantitative Data Summary

| Compound | Cancer Model | Assay Type | Activity Measurement | Result |

| N-[2-(dimethylamino)ethyl]-9-methoxyphenazine-1-carboxamide | L1210 Leukemia | In vitro | IC₅₀ (Concentration for 50% inhibition of cell growth) | Data not available in abstract |

| N-[2-(dimethylamino)ethyl]-9-methoxyphenazine-1-carboxamide | P388 Leukemia | In vivo | % T/C (Treated vs. Control lifespan) | Data not available in abstract |

| N-[2-(dimethylamino)ethyl]-9-methoxyphenazine-1-carboxamide | Lewis Lung Carcinoma | In vivo | Cure Rate | High proportion of cures |

Data is based on the abstract of the primary research article. Detailed quantitative values would be present in the full paper.[1]

Experimental Protocols for Anticancer Evaluation

In Vitro L1210 Leukemia Assay:

-

Cell Culture: L1210 leukemia cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Drug Exposure: Cells are seeded in microtiter plates and exposed to a range of concentrations of the test compound.

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37 °C, 5% CO₂).

-

Viability Assessment: Cell viability is determined using a suitable assay, such as the MTT or resazurin assay, which measures metabolic activity.

-

Data Analysis: The IC₅₀ value is calculated by plotting cell viability against drug concentration and fitting the data to a dose-response curve.

In Vivo P388 Leukemia and Lewis Lung Carcinoma Assays:

-

Animal Model: The experiments are conducted in suitable mouse strains (e.g., BDF1 or C57BL/6).

-

Tumor Implantation: A known number of P388 leukemia cells are injected intraperitoneally, or Lewis lung carcinoma cells are implanted subcutaneously or intravenously.

-

Drug Administration: The test compound is administered to the mice via a specified route (e.g., intraperitoneal or intravenous injection) and schedule.

-

Monitoring: The animals are monitored for tumor growth (for solid tumors) and survival time.

-

Efficacy Evaluation: For leukemia models, the efficacy is typically expressed as the percentage increase in lifespan of treated mice over the control group (% T/C). For solid tumors like Lewis lung carcinoma, efficacy is measured by tumor growth delay and, in some cases, the number of tumor-free survivors (cures).[1]

Mechanism of Action and Signaling Pathways

Phenazine-1-carboxamides are believed to exert their anticancer effects primarily through interaction with DNA and inhibition of topoisomerase enzymes.[2][3] This leads to the induction of apoptosis (programmed cell death).

Proposed Mechanism of Action

-

DNA Intercalation: The planar phenazine ring system intercalates between the base pairs of DNA, distorting the double helix structure. This can interfere with DNA replication and transcription.

-

Topoisomerase Inhibition: These compounds can act as dual inhibitors of topoisomerase I and II.[2] By stabilizing the topoisomerase-DNA cleavage complex, they prevent the re-ligation of DNA strands, leading to the accumulation of DNA double-strand breaks.

-

Induction of Apoptosis: The accumulation of DNA damage triggers the intrinsic apoptotic pathway.

Signaling Pathway for DNA Damage-Induced Apoptosis

Caption: DNA damage-induced intrinsic apoptosis pathway.

Experimental Workflow for Synthesis and Evaluation

Caption: Workflow for synthesis and anticancer evaluation.

References

- 1. Potential antitumor agents. 51. Synthesis and antitumor activity of substituted phenazine-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bis(phenazine-1-carboxamides): structure-activity relationships for a new class of dual topoisomerase I/II-directed anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dicationic bis(9-methylphenazine-1-carboxamides): relationships between biological activity and linker chain structure for a series of potent topoisomerase targeted anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Aspects of Anticancer Agent 51 (MAZ51) in Prostate Cancer Cell Lines

This technical guide provides a comprehensive overview of the anticancer agent MAZ51, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), and its effects on prostate cancer cell lines. This document details the mechanism of action, quantitative efficacy data, and detailed experimental protocols for key assays, serving as a valuable resource for researchers in oncology and drug development.

Introduction to this compound (MAZ51)

Prostate cancer is a leading cause of cancer-related mortality in men. While androgen-deprivation therapy is a standard treatment, the development of castration-resistant prostate cancer (CRPC) necessitates the exploration of novel therapeutic agents. Vascular Endothelial Growth Factor (VEGF) signaling is critically involved in tumor growth and metastasis. MAZ51 has emerged as a significant area of study due to its targeted inhibition of VEGFR-3, a key player in lymphangiogenesis and tumor progression. This guide focuses on MAZ51 as "this compound" to consolidate the available research into a unified document.

Mechanism of Action: Targeting the VEGF-C/VEGFR-3 Axis

MAZ51 is a tyrosine kinase inhibitor that preferentially targets VEGFR-3. In prostate cancer, particularly in androgen-independent and highly metastatic cell lines like PC-3, VEGFR-3 is often overexpressed. The binding of its ligand, VEGF-C, to VEGFR-3 triggers a signaling cascade that promotes cell proliferation, migration, and survival, primarily through the Akt signaling pathway.

MAZ51 exerts its anticancer effects by inhibiting the phosphorylation of VEGFR-3, thereby blocking the downstream activation of Akt. This disruption of the VEGF-C/VEGFR-3/Akt signaling axis leads to a reduction in tumor cell proliferation and migration. Studies have shown that MAZ51 not only inhibits VEGF-C-induced phosphorylation of VEGFR-3 but also reduces the overall expression of the VEGFR-3 protein in PC-3 cells with long-term treatment.[1]

Figure 1: MAZ51 Inhibition of the VEGFR-3 Signaling Pathway.

Quantitative Data on Efficacy

The inhibitory effects of MAZ51 have been quantified across various prostate cancer cell lines, demonstrating its potent anticancer activity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Type | IC50 Value (µM) | Reference |

| PC-3 | Androgen-independent, highly metastatic | 2.7 | [2] |

| DU145 | Androgen-independent, moderately metastatic | 3.8 | |

| LNCaP | Androgen-dependent, weakly metastatic | 6.0 | |

| PrEC | Normal Prostate Epithelial Cells | 7.0 |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the efficacy of MAZ51.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of MAZ51 on the viability and proliferation of prostate cancer cells.

Protocol:

-

Cell Seeding: Plate prostate cancer cells (PC-3, DU145, LNCaP) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Drug Treatment: Treat the cells with varying concentrations of MAZ51 (e.g., 0.1, 1, 3, 10, 30, 100 µM) for 48 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Figure 2: Workflow for the Cell Viability (MTT) Assay.

Western Blotting

Western blotting is employed to analyze the expression and phosphorylation levels of proteins in the VEGFR-3 signaling pathway.

Protocol:

-

Cell Lysis: Treat PC-3 cells with MAZ51 (1 and 3 µM) for 48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against VEGFR-3, p-Akt (Ser473), total-Akt, and β-actin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Figure 3: Workflow for Western Blotting Analysis.

Cell Migration Assay (Transwell Assay)

This assay evaluates the effect of MAZ51 on the migratory capacity of prostate cancer cells.

Protocol:

-

Cell Preparation: Culture PC-3 cells to 80-90% confluency and then starve them in serum-free medium for 4 hours.

-

Assay Setup: Place 8 µm pore size Transwell inserts into a 24-well plate. Add medium containing 10% FBS as a chemoattractant to the lower chamber.

-

Cell Seeding: Resuspend the starved cells in serum-free medium containing MAZ51 (3 µM) and seed 1 x 10⁵ cells into the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate for 18 hours at 37°C to allow for cell migration.

-

Cell Removal and Fixation: Remove non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface with 4% paraformaldehyde.

-

Staining and Visualization: Stain the migrated cells with 0.1% crystal violet and visualize under a microscope.

-

Quantification: Count the number of migrated cells in several random fields to quantify cell migration.

Figure 4: Workflow for the Transwell Cell Migration Assay.

Conclusion

Anticancer agent MAZ51 demonstrates significant potential as a therapeutic agent for prostate cancer, particularly for aggressive, androgen-independent forms of the disease. Its targeted inhibition of the VEGF-C/VEGFR-3 signaling pathway effectively reduces cell proliferation and migration in prostate cancer cell lines. The data and protocols presented in this technical guide provide a solid foundation for further preclinical and clinical investigation of MAZ51 as a novel treatment modality for prostate cancer.

References

MAZ51: A Preclinical Assessment of a Novel Indolinone for Glioblastoma Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Glioblastoma (GBM) remains one of the most challenging malignancies to treat, with a dismal prognosis despite aggressive multimodal therapies. The relentless pursuit of novel therapeutic agents has led to the investigation of various small molecules targeting critical cellular pathways. This technical whitepaper provides a comprehensive overview of the preclinical data on MAZ51, an indolinone-based molecule, as a potential therapeutic agent for glioblastoma. Initially synthesized as a selective inhibitor of vascular endothelial growth factor receptor-3 (VEGFR-3), subsequent research has revealed a more complex and intriguing mechanism of action in glioma cells. This document collates the available quantitative data, details experimental methodologies, and visualizes the key signaling pathways implicated in MAZ51's activity, offering a foundational resource for researchers and drug development professionals in the field of neuro-oncology.

Introduction to MAZ51

MAZ51, with the chemical name 3-(4-dimethylamino-naphthalen-1-ylmethylene)-1,3-dihydroindol-2-one, is a synthetic small molecule belonging to the indolinone class.[1] This class of compounds has garnered significant interest in oncology for their potential to inhibit various protein kinases involved in tumor growth and angiogenesis.[2] MAZ51 was originally developed as a potent and selective ATP-competitive inhibitor of VEGFR-3 tyrosine kinase, a key mediator of lymphangiogenesis.[1] However, its effects on glioblastoma cells appear to be independent of VEGFR-3 inhibition, suggesting a novel mechanism of action with potential therapeutic implications for this devastating brain tumor.[3][4]

In Vitro Efficacy of MAZ51 in Glioblastoma Cell Lines

Preclinical studies have primarily focused on two glioblastoma cell lines: the rat C6 glioma cell line and the human U251MG cell line. The data indicates that MAZ51 exerts significant anti-proliferative effects through cell cycle arrest and induction of profound morphological changes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of MAZ51 in glioblastoma cell lines.

| Table 1: Effect of MAZ51 on Cell Cycle Distribution in Glioblastoma Cell Lines (24-hour treatment) | | :--- | :--- | :--- | :--- | :--- | | Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | | C6 Glioma | Control (0.1% DMSO) | 65.2% | 24.9% | 9.9% | | | MAZ51 (2.5 µM) | 23.3% | 12.9% | 63.8% | | | MAZ51 (5.0 µM) | 17.7% | 12.1% | 70.2% | | U251MG | Control (0.1% DMSO) | 68.5% | 22.8% | 8.7% | | | MAZ51 (2.5 µM) | 15.4% | 6.8% | 77.8% | | | MAZ51 (5.0 µM) | 9.5% | 4.7% | 85.8% |

Data extracted from Puntel et al., 2014.[3]

| Table 2: Effect of MAZ51 on Protein Phosphorylation and Activation in C6 Glioma Cells (24-hour treatment) | | :--- | :--- | :--- | | Target Protein | Treatment | Relative Change from Control | | p-Akt (Ser473) | MAZ51 (2.5 µM) | ~1.5-fold increase | | | MAZ51 (5.0 µM) | ~2.0-fold increase | | p-GSK3β (Ser9) | MAZ51 (2.5 µM) | ~2.0-fold increase | | | MAZ51 (5.0 µM) | ~3.5-fold increase | | Active RhoA (GTP-bound) | MAZ51 (2.5 µM) | ~1.8-fold increase | | | MAZ51 (5.0 µM) | ~2.5-fold increase |

ngcontent-ng-c4139270029="" class="ng-star-inserted">Data estimated from densitometric analyses presented in Puntel et al., 2014.[5][6]

Note: While the primary study demonstrates a clear dose-dependent effect on cell cycle arrest, comprehensive IC50 values for proliferation inhibition in glioblastoma cell lines are not available in the reviewed literature. One study in prostate cancer cells reported an IC50 of 2.7 µM for MAZ51.[7]

Mechanism of Action

The anti-glioma activity of MAZ51 is characterized by two primary cellular events: dramatic morphological changes and cell cycle arrest at the G2/M phase.[3] These effects are notably independent of VEGFR-3 inhibition and are instead mediated by the modulation of the Akt/GSK3β and RhoA signaling pathways.[4]

Morphological Changes and Cytoskeletal Reorganization

Treatment of C6 and U251MG glioma cells with MAZ51 at concentrations as low as 2.5 µM induces rapid and profound morphological alterations.[3] Cells retract their cellular protrusions, leading to a rounded-up appearance.[3] This is a result of the clustering and aggregation of actin filaments and microtubules.[4] Importantly, these changes occur without inducing significant cell death, distinguishing MAZ51's effect from typical apoptosis-inducing agents.[3] Furthermore, these morphological effects were not observed in primary rat cortical astrocytes, suggesting a degree of selectivity for transformed cells.[4]

G2/M Cell Cycle Arrest

A hallmark of MAZ51's action in glioma cells is the induction of a robust and reversible cell cycle arrest at the G2/M phase.[5] As detailed in Table 1, treatment with MAZ51 leads to a significant accumulation of cells in this phase, with a corresponding decrease in the G0/G1 population.[5] This arrest contributes to the observed inhibition of cellular proliferation.

Signaling Pathways

MAZ51 treatment leads to a dose-dependent increase in the phosphorylation of Akt at Ser473, a key indicator of its activation.[8] Activated Akt, in turn, phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK3β) via phosphorylation at Ser9.[8] The inactivation of GSK3β is a critical event, as GSK3β is known to be involved in the regulation of cell morphology and migration in glioma cells.[3]

Concurrently with Akt activation, MAZ51 induces the activation of the small GTPase RhoA.[8] This is evidenced by an increase in the levels of GTP-bound (active) RhoA.[8] RhoA is a master regulator of the actin cytoskeleton, and its activation is consistent with the observed cell rounding and cytoskeletal reorganization.[4]

Contrary to its intended design as a VEGFR-3 inhibitor, immunoprecipitation and western blot analyses have shown that MAZ51 treatment of glioma cells leads to an increase in the tyrosine phosphorylation of VEGFR-3.[3][4] Further experiments, including the stimulation of glioma cells with the VEGFR-3 ligand VEGF-C and siRNA-mediated knockdown of VEGFR-3, have confirmed that the morphological and cell cycle effects of MAZ51 are independent of VEGFR-3 signaling.[3][4]

Visualized Signaling Pathways and Experimental Workflows

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of MAZ51 in glioblastoma cells.

Cell Culture and MAZ51 Treatment

-

Cell Lines: Rat C6 glioma and human U251MG glioblastoma cells. Primary rat cortical astrocytes for control.

-

Culture Medium: Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

MAZ51 Preparation: MAZ51 is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

-

Treatment: Cells are treated with final concentrations of 2.5 µM or 5.0 µM MAZ51. Control cells are treated with 0.1% (v/v) DMSO.

Cell Morphology and Cytoskeletal Staining

-

Seed cells on glass coverslips in a 24-well plate.

-

Treat cells with MAZ51 or DMSO for the desired time (e.g., 24 hours).

-

Fix cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes.

-

Permeabilize cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

For F-actin staining: Incubate with TRITC-labeled phalloidin for 30 minutes.

-

For microtubule staining: Incubate with a primary antibody against α-tubulin, followed by an appropriate fluorescently labeled secondary antibody.

-

Mount coverslips with a mounting medium containing DAPI for nuclear counterstaining.

-

Visualize using fluorescence microscopy.

Cell Cycle Analysis

-

Culture and treat cells with MAZ51 or DMSO in 6-well plates.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix cells in ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash cells with PBS and resuspend in PBS containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

-

Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.

Western Blot Analysis for Akt and GSK3β Phosphorylation

-

Treat cells with MAZ51 or DMSO for 24 hours.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-GSK3β (Ser9), total GSK3β, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Perform densitometric analysis to quantify protein levels.

RhoA Activation Assay (Rhotekin Pull-down)

-

Treat cells with MAZ51 or DMSO for 24 hours.

-

Lyse cells in a Rho activation assay lysis buffer.

-

Clarify lysates by centrifugation.

-

Incubate a portion of the lysate with Rhotekin-RBD agarose beads to pull down active (GTP-bound) RhoA.

-

Wash the beads to remove non-specifically bound proteins.

-